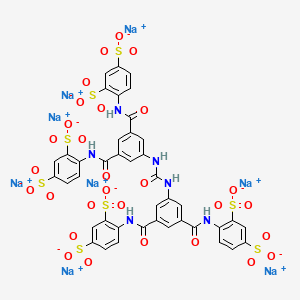
NF449
Übersicht
Beschreibung
Diese Verbindung ist ein Derivat von Suramin, einem Antiparasitenmittel, und wurde umfassend auf ihre Fähigkeit untersucht, verschiedene biologische Prozesse zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NF449 umfasst mehrere Schritte, beginnend mit der Grundstruktur von SuraminDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren und Basen, hohen Temperaturen und langen Reaktionszeiten, um eine vollständige Umwandlung von Zwischenprodukten sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie. Das Endprodukt wird als weißer bis cremefarbener kristalliner Feststoff erhalten .
Wissenschaftliche Forschungsanwendungen
NF449 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird in der Forschung zu Zellsignalwegen und Rezeptor-Ligand-Wechselwirkungen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente und als Werkzeug in Hochdurchsatz-Screening-Assays eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an den P2X1-Rezeptor, einen ligandengesteuerten Ionenkanal. Diese Bindung hemmt die Aktivität des Rezeptors und verhindert den Einstrom von Kalziumionen in die Zelle. Die Verbindung interagiert auch mit anderen molekularen Zielstrukturen, wie z. B. der Inositol-Hexakisphosphat-Kinase (IP5K), und stört zelluläre Prozesse, die durch Inositol-Hexakisphosphat reguliert werden .
Wirkmechanismus
Target of Action
NF449 octasodium salt, also known as this compound, is a highly potent antagonist that primarily targets the P2X1 receptors . The P2X1 receptors are a type of purinergic receptor, which are present in various tissues and involved in several cellular functions. This compound displays high selectivity for P2X1, with IC50 values of 0.28 nM for rP2X1 .
Mode of Action
This compound interacts with its targets, the P2X1 receptors, by suppressing the rate of GTP[γS] binding to Gsα-s . This interaction inhibits the stimulation of adenylyl cyclase activity and blocks the coupling of β-adrenergic receptors to Gs . This antagonistic effect of this compound is highly specific for P2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the P2X1 receptors. By antagonizing these receptors, this compound can influence various cellular processes mediated by these receptors, such as contractions of the rat vas deferens elicited by α,β-methylene ATP .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P2X1 receptor-mediated processes. For instance, this compound has been shown to suppress contractions of the rat vas deferens elicited by α,β-methylene ATP, which are mediated by P2X1 receptors .
Biochemische Analyse
Biochemical Properties
NF449 octasodium salt interacts with P2X1 receptors, showing a subnanomolar potency . It has a much higher affinity for P2X1 receptors compared to P2X3, P2Y1, P2Y2, or P2Y11 . This interaction with P2X1 receptors is crucial for its biochemical activity .
Cellular Effects
This compound octasodium salt affects various types of cells and cellular processes. It influences cell function by interacting with P2X1 receptors, which are involved in various cell signaling pathways . The compound’s interaction with these receptors can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound octasodium salt involves binding interactions with P2X1 receptors . This binding inhibits the activity of these receptors, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound octasodium salt can vary with different dosages
Metabolic Pathways
This compound octasodium salt is involved in metabolic pathways through its interaction with P2X1 receptors
Transport and Distribution
The transport and distribution of this compound octasodium salt within cells and tissues involve its interaction with P2X1 receptors
Subcellular Localization
The subcellular localization of this compound octasodium salt and its effects on activity or function involve its interaction with P2X1 receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF449 involves multiple steps, starting from the basic structure of suraminThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and prolonged reaction times to ensure complete conversion of intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The final product is obtained as a white to off-white crystalline solid .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NF449 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins mehrerer Sulfonsäuregruppen. Diese Gruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden. Zusätzlich kann this compound an Komplexierungsreaktionen mit Metallionen teilnehmen und stabile Komplexe bilden .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Komplexierungsreaktionen: Umfassen Metallsalze wie Kupfersulfat(II) oder Eisen(III)-chlorid in wässrigen Lösungen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen umfassen substituierte Derivate von this compound und Metallkomplexe, die die Kernstruktur der Verbindung beibehalten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suramin: Die Stammverbindung von NF449, die als Antiparasitenmittel verwendet wird.
NF110: Ein weiteres Derivat von Suramin mit ähnlichen hemmenden Wirkungen auf Purinorezeptoren.
NM16: Ein neu synthetisiertes Derivat mit potenter antiviraler Aktivität.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als P2X1-Rezeptor-Antagonist. Seine Fähigkeit, spezifische molekulare Zielstrukturen mit minimalen Off-Target-Effekten zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZSNWCUJBMHF-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H24N6Na8O29S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


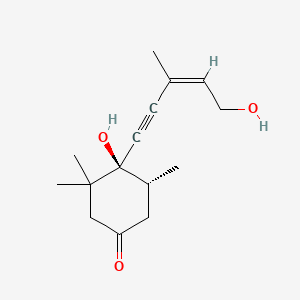
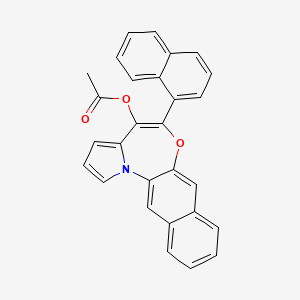
![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
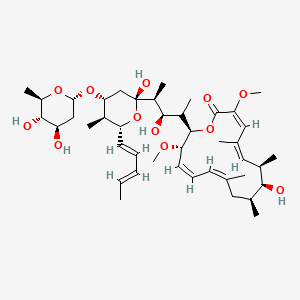
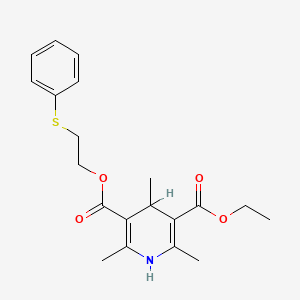
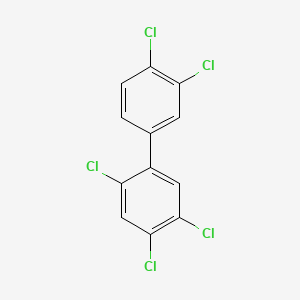
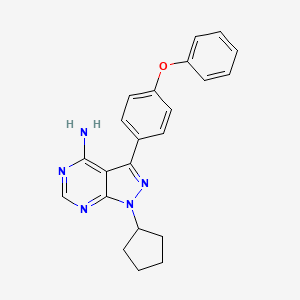
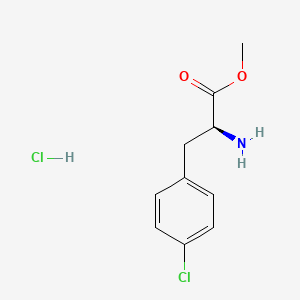
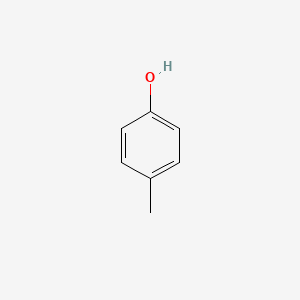

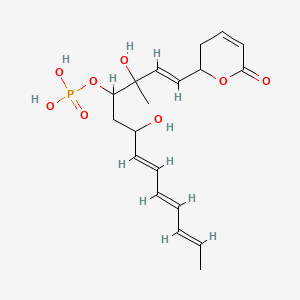
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
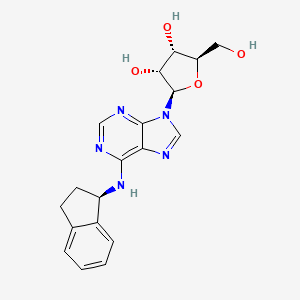
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)
